

Technical Guide: Cellular Target Engagement of FMF-04-159-2

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Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

Cat. No.: B607487

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Target Class: Cyclin-Dependent Kinase 14 (CDK14/PFTK1) & TAIRE Family Mechanism: Covalent Irreversible Inhibition Key Reference: Ferguson et al., Cell Chemical Biology (2019)

Executive Summary

FMF-04-159-2 is a chemical probe designed for the covalent inhibition of CDK14 (formerly PFTK1) and closely related TAIRE-family kinases (CDK16, CDK17, CDK18).^{[1][2][3]} Unlike canonical CDK inhibitors that function via reversible ATP competition, **FMF-04-159-2** exploits a unique cysteine residue (Cys218 in CDK14) to form an irreversible covalent bond.

This guide details the validation of **FMF-04-159-2** target engagement in live cells. It emphasizes the necessity of distinguishing between covalent occupancy and reversible off-target effects (particularly against CDK2) by utilizing the matched reversible control, FMF-04-159-R.

Chemical Biology Profile

Mechanism of Action

FMF-04-159-2 contains an electrophilic acrylamide warhead positioned to react with a non-catalytic cysteine located within the ATP-binding pocket of TAIRE kinases.

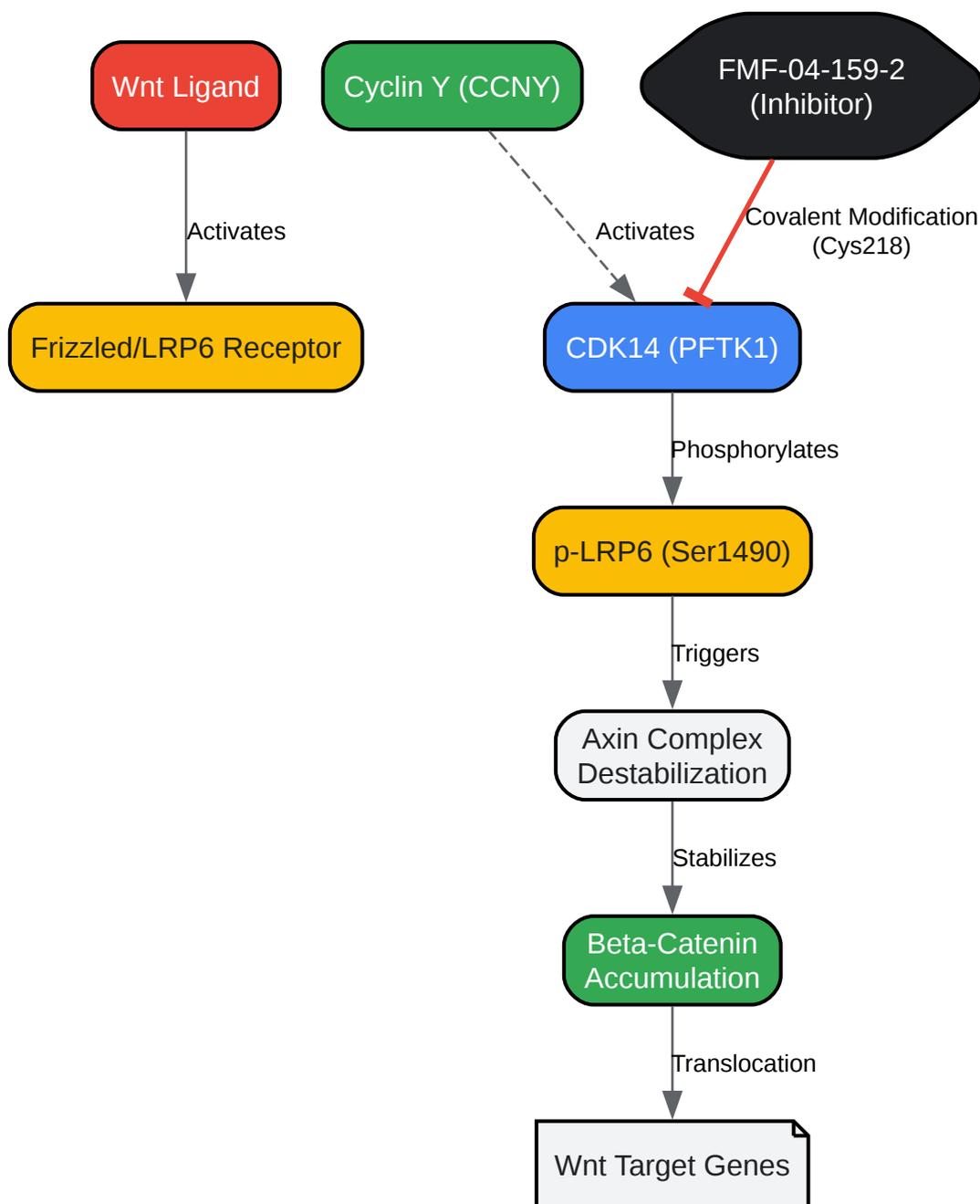
- Primary Target: CDK14 (Cys218).

- Selectivity Profile: High affinity for CDK14/16/17/18.
- Off-Target Liability: CDK2 (Reversible binding).[1] Note: CDK2 lacks the target cysteine, preventing covalent modification.
- Control Compound: FMF-04-159-R (Reversible analog lacking the reactive acrylamide, used to differentiate on-target covalent effects from off-target reversible binding).[1]

Signaling Context: The Wnt Pathway

CDK14, in complex with Cyclin Y (CCNY), phosphorylates LRP6 at Ser1490, a critical step in priming Wnt/

-catenin signaling. Inhibition of CDK14 by **FMF-04-159-2** blocks this phosphorylation, preventing signal transduction.



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Figure 1: Mechanism of CDK14-mediated Wnt signaling and the intervention point of **FMF-04-159-2**.

Validating Target Engagement

To rigorously prove **FMF-04-159-2** engagement in cells, researchers must employ orthogonal assays. Relying solely on phenotypic outcomes (e.g., cell death) is insufficient due to potential

CDK2 off-target toxicity.

Strategy A: NanoBRET™ Target Engagement (The Gold Standard)

This biophysical assay measures the displacement of a fluorescent tracer from the kinase ATP pocket in live cells.

- Principle: Energy transfer occurs between a NanoLuc-CDK14 fusion (Donor) and a cell-permeable fluorescent tracer (Acceptor). **FMF-04-159-2** binding displaces the tracer, decreasing the BRET signal.
- Advantage: Allows calculation of absolute intracellular affinity and residence time.

Strategy B: Covalent Washout (Hysteresis Analysis)

Because **FMF-04-159-2** binds covalently, its inhibition should persist even after the free compound is washed out of the media.

- Protocol Logic: Treat cells

Wash extensively

Incubate in compound-free media

Assay for target activity (or tracer binding).

- Result: **FMF-04-159-2** should show sustained inhibition, whereas the reversible control (FMF-04-159-R) should lose potency immediately upon washout.

Strategy C: Chemoproteomic Competition (Pull-down)

Using a biotinylated probe (e.g., Biotin-FMF-03-198-2) to pull down available CDK14. Pre-treatment with "cold" **FMF-04-159-2** blocks the biotin-probe binding.

Experimental Protocols

Protocol 1: Covalent Washout Analysis (Western Blot Readout)

Objective: Confirm irreversible inhibition of CDK14 substrate phosphorylation (p-LRP6 or p-CDK14/CyclinY complex markers).

Materials:

- Cell Line: HEK293T or HCT116 (Wnt-active).
- Compounds: **FMF-04-159-2** and FMF-04-159-R.^{[1][2][4][5]}
- Antibodies: Anti-CDK14, Anti-pLRP6 (S1490).

Step-by-Step Workflow:

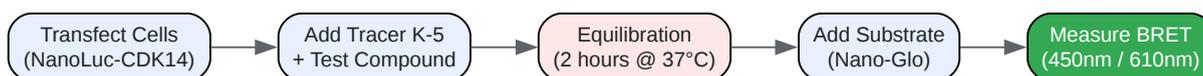
- Seeding: Plate cells in 6-well plates and grow to 70% confluence.
- Treatment:
 - Group A (Constitutive): Treat with 1
M **FMF-04-159-2** for 4 hours.
 - Group B (Washout): Treat with 1
M **FMF-04-159-2** for 1 hour, wash 3x with warm PBS, add fresh media, incubate for 3 hours.
 - Group C (Reversible Control): Treat with 1
M FMF-04-159-R (follow Group B washout protocol).
 - Group D (DMSO): Vehicle control.
- Stimulation (Optional): If looking at p-LRP6, stimulate with Wnt3a-conditioned media for the final hour.
- Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.
- Analysis: Western Blot.

- Success Criteria: Group B (Washout) must show similar inhibition levels to Group A. Group C (Reversible Washout) must show restored signaling (bands similar to DMSO).

Protocol 2: NanoBRET™ TE Assay

Objective: Quantify intracellular affinity (

) and residence time.



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Figure 2: Workflow for NanoBRET target engagement assay.

- Transfection: Transfect HEK293 cells with N-terminal NanoLuc-CDK14 plasmid.
- Tracer Selection: Use Promega Tracer K-5 or K-4 (empirically determined for CDK family).
- Treatment: Add **FMF-04-159-2** in a dose-response series (e.g., 0 nM to 10 M).
- Measurement: Read Donor emission (450nm) and Acceptor emission (610nm). Calculate BRET ratio.
- Calculation:

Data Interpretation & Troubleshooting

Expected Quantitative Profile

Parameter	FMF-04-159-2 (Covalent)	FMF-04-159-R (Reversible)	Interpretation
Biochemical	~80-100 nM	~150 nM	Potency is driven by the scaffold; covalent bond adds durability.
Cellular (NanoBRET)	~40 nM	~560 nM	Covalent accumulation in cells leads to higher apparent potency over time.
Washout Activity	Retained (>80%)	Lost (<20%)	Critical validation step. Proves irreversibility.
CDK2 Off-Target	~250 nM	~500 nM	Monitor closely. Use <1 M to maintain window.

Common Pitfalls

- Over-dosing: At concentrations >1 M, **FMF-04-159-2** engages CDK2 significantly. This confounds phenotypic data (e.g., cell cycle arrest may be CDK2-driven, not CDK14-driven). Always titrate.
- Missing Control: Experiments lacking FMF-04-159-R are scientifically invalid for claiming covalent mechanism.
- Lysis Buffer: For Western blots looking at p-LRP6, ensure buffer includes Deubiquitinase inhibitors (e.g., PR-619) if studying degradation, though standard phosphatase inhibitors are sufficient for phosphorylation.

References

- Ferguson, F. M., et al. (2019). "Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity." *Cell Chemical Biology*, 26(6), 804-817.

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Sources

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